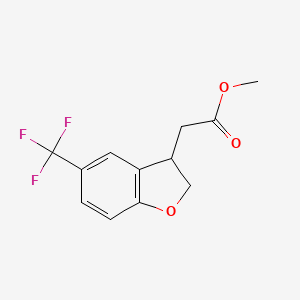
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is an organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of trifluoromethyl iodide and a radical initiator to introduce the trifluoromethyl group into the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism by which Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the inhibition of specific pathways or the activation of certain receptors, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethane (CF₃H)
- 1,1,1-Trifluoroethane (CF₃CH₃)
- Hexafluoroacetone (CF₃COCF₃)
Uniqueness
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is unique due to its specific structure, which combines the trifluoromethyl group with the benzofuran ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H11F3O3 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
methyl 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)12(13,14)15/h2-3,5,7H,4,6H2,1H3 |
Clave InChI |
LRIFYJJXRYWYKT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1COC2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


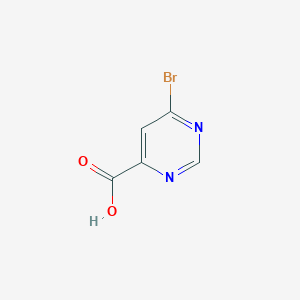
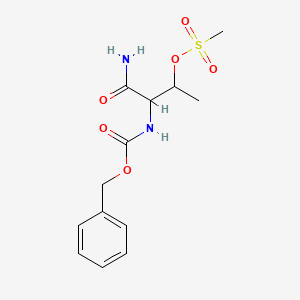
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
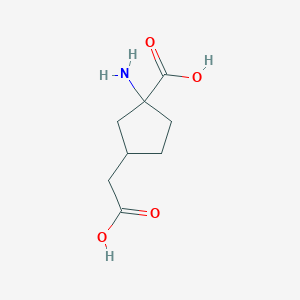
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
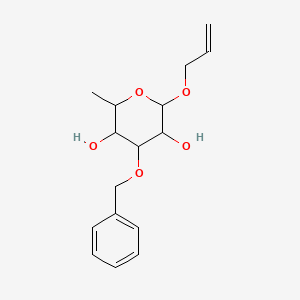
![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
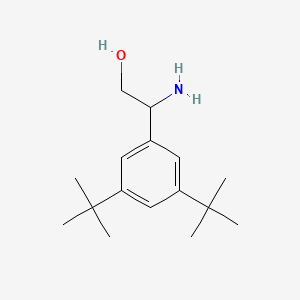
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
